molecular formula C16H18N2O5S2 B6520487 N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 896332-88-0

N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B6520487
CAS No.: 896332-88-0
M. Wt: 382.5 g/mol
InChI Key: ALMXRVCHWDKLHK-UHFFFAOYSA-N
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Description

N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that features both benzenesulfonyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with thiophene-2-yl-ethylamine to form an intermediate, which is then reacted with N-(2-hydroxyethyl)ethanediamide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group may interact with proteins or enzymes, altering their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide: This compound has a furan ring instead of a thiophene ring.

    N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide: This compound has a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is unique due to the presence of both benzenesulfonyl and thiophene groups, which confer distinct chemical and biological properties. The hydroxyethyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c19-9-8-17-15(20)16(21)18-11-14(13-7-4-10-24-13)25(22,23)12-5-2-1-3-6-12/h1-7,10,14,19H,8-9,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXRVCHWDKLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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